molecular formula C7H6ClNO3 B2543620 (1Z)-N,3,4-Trihydroxybenzenecarboximidoyl chloride CAS No. 1111736-09-4

(1Z)-N,3,4-Trihydroxybenzenecarboximidoyl chloride

Cat. No.: B2543620
CAS No.: 1111736-09-4
M. Wt: 187.58
InChI Key: OTSHATYZKSUKQO-CLFYSBASSA-N
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Description

(1Z)-N,3,4-Trihydroxybenzenecarboximidoyl chloride is an organic compound with a unique structure that includes a benzene ring substituted with hydroxyl groups and a carboximidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N,3,4-Trihydroxybenzenecarboximidoyl chloride typically involves the reaction of 3,4-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to ensure efficiency and safety. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N,3,4-Trihydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboximidoyl chloride group can be reduced to form amines.

    Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from substitution reactions.

Scientific Research Applications

(1Z)-N,3,4-Trihydroxybenzenecarboximidoyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1Z)-N,3,4-Trihydroxybenzenecarboximidoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the carboximidoyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzene derivatives with hydroxyl and carboximidoyl chloride groups, such as:

  • (1Z)-N,2,4-Trihydroxybenzenecarboximidoyl chloride
  • (1Z)-N,3,5-Trihydroxybenzenecarboximidoyl chloride

Uniqueness

(1Z)-N,3,4-Trihydroxybenzenecarboximidoyl chloride is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(1Z)-N,3,4-trihydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSHATYZKSUKQO-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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